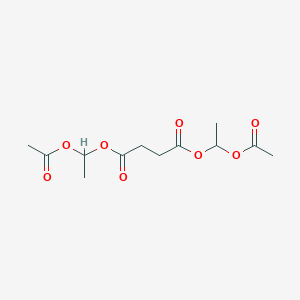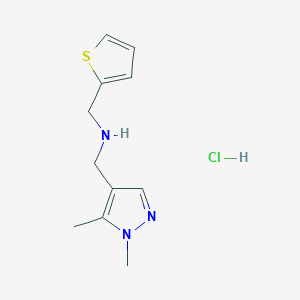
Bis(1-acetoxyethyl) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-acetoxyethyl) succinate is a cell-permeable succinate prodrug that has garnered attention for its potential therapeutic applications, particularly in the context of mitochondrial dysfunction. This compound is designed to deliver succinate into cells, thereby bypassing mitochondrial complex I deficiencies and supporting mitochondrial respiration and ATP production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-acetoxyethyl) succinate involves the esterification of succinic acid with 1-acetoxyethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The product is then purified through distillation or crystallization .
化学反応の分析
Types of Reactions
Bis(1-acetoxyethyl) succinate primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to yield succinic acid and 1-acetoxyethanol.
Oxidation: Strong oxidizing agents can oxidize the compound, although this is less common.
Reduction: Reducing agents can reduce the ester groups to alcohols
Major Products Formed
Hydrolysis: Succinic acid and 1-acetoxyethanol.
Oxidation: Various oxidized derivatives, depending on the conditions.
Reduction: Alcohol derivatives
科学的研究の応用
Bis(1-acetoxyethyl) succinate has several scientific research applications:
作用機序
Bis(1-acetoxyethyl) succinate exerts its effects by delivering succinate into cells, where it can enter the mitochondrial electron transport chain at complex II. This bypasses complex I deficiencies and supports electron transport, membrane potential, and ATP production. The compound’s cell permeability allows it to effectively reach intracellular targets and exert its therapeutic effects .
類似化合物との比較
Similar Compounds
- Diacetoxymethyl succinate
- 1-acetoxyethyl acetoxymethyl succinate
- Dimethyl succinate
Uniqueness
Bis(1-acetoxyethyl) succinate is unique in its ability to efficiently deliver succinate into cells, bypassing complex I deficiencies. This makes it particularly valuable in the treatment of mitochondrial diseases, where complex I dysfunction is a common issue. Its cell permeability and effectiveness in supporting mitochondrial function set it apart from other similar compounds .
特性
分子式 |
C12H18O8 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
bis(1-acetyloxyethyl) butanedioate |
InChI |
InChI=1S/C12H18O8/c1-7(13)17-9(3)19-11(15)5-6-12(16)20-10(4)18-8(2)14/h9-10H,5-6H2,1-4H3 |
InChIキー |
LZKACBSHQVUYHO-UHFFFAOYSA-N |
正規SMILES |
CC(OC(=O)C)OC(=O)CCC(=O)OC(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112546.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B15112547.png)
![2-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112550.png)
![7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112553.png)
![3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B15112561.png)
![4-[(Pyridin-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15112562.png)
![4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B15112564.png)
![6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15112584.png)
![5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112585.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15112599.png)
![Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate](/img/structure/B15112608.png)
![2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B15112611.png)

![2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15112632.png)
